molecular formula C13H15Cl2N3O2S B063194 Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride CAS No. 160518-39-8

Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride

Cat. No.: B063194
CAS No.: 160518-39-8
M. Wt: 348.2 g/mol
InChI Key: VMCUMVVMBWQGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride involves its binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. This binding leads to the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of pain perception, neuroprotection, and drug addiction. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes that are mediated by this receptor. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for the study of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride. One potential direction is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another potential direction is the investigation of the role of the sigma-1 receptor in various pathological conditions, including neurodegenerative diseases and cancer. Additionally, the use of this compound in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride involves several steps. The first step involves the reaction of 2-chloro-4-nitrobenzoic acid with thioacetamide in the presence of a reducing agent to form 2-chloro-4-(thioacetamido)benzoic acid. The second step involves the reaction of this intermediate with 2-mercapto-4,5-dihydroimidazole in the presence of a coupling agent to form the desired compound.

Scientific Research Applications

Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and drug addiction.

Properties

160518-39-8

Molecular Formula

C13H15Cl2N3O2S

Molecular Weight

348.2 g/mol

IUPAC Name

N-[2-chloro-4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C13H14ClN3O2S.ClH/c1-8(18)17-11-3-2-9(6-10(11)14)12(19)7-20-13-15-4-5-16-13;/h2-3,6H,4-5,7H2,1H3,(H,15,16)(H,17,18);1H

InChI Key

VMCUMVVMBWQGRC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl

160518-39-8

synonyms

N-[2-chloro-4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]phenyl]a cetamide hydrochloride

Origin of Product

United States

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